molecular formula C8H6N2O3S B1586420 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid CAS No. 368870-05-7

5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

Cat. No.: B1586420
CAS No.: 368870-05-7
M. Wt: 210.21 g/mol
InChI Key: QAXQRHWAJNDTCV-UHFFFAOYSA-N
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Description

5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid is a heterocyclic compound that contains both thiazole and isoxazole rings. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, while isoxazoles are five-membered rings containing nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid typically involves the formation of the thiazole and isoxazole rings followed by their coupling. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids. The compound’s thiazole and isoxazole rings allow it to bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarboxylic acid
  • 2-Methyl-1,3-thiazole-4-carboxylic acid
  • 3-Isoxazolecarboxylic acid

Uniqueness

5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid is unique due to the presence of both thiazole and isoxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-4-9-6(3-14-4)7-2-5(8(11)12)10-13-7/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXQRHWAJNDTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380052
Record name 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368870-05-7
Record name 5-(2-Methyl-4-thiazolyl)-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368870-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid
Reactant of Route 2
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid
Reactant of Route 3
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid
Reactant of Route 4
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid
Reactant of Route 5
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

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